Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy-
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Overview
Description
Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core, a piperazine ring, and a chlorophenyl group. Its chemical formula is C22H24ClN3O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy- typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of solid acid catalysts, such as diatomite earth@IL/ZrCl4, is common due to their reusability and efficiency . Ultrasonic irradiation is also utilized to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-phenyl)-2-chloro-benzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy- is unique due to its specific structural features, such as the presence of a piperazine ring and a chlorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
89767-70-4 |
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Molecular Formula |
C26H26ClN3O4 |
Molecular Weight |
480.0 g/mol |
IUPAC Name |
N-[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C26H26ClN3O4/c1-33-23-12-5-19(17-24(23)34-2)25(31)28-21-8-3-18(4-9-21)26(32)30-15-13-29(14-16-30)22-10-6-20(27)7-11-22/h3-12,17H,13-16H2,1-2H3,(H,28,31) |
InChI Key |
KMCDLTCRNAZXQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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